Tubulin polymerization-IN-36

Tubulin polymerization Microtubule destabilizer IC50 comparison

Tubulin polymerization-IN-36 (CAS 2011784-91-9) is a synthetic small-molecule inhibitor that targets tubulin polymerization with an IC50 of 2.8 μM. It binds selectively to the colchicine-binding site on β-tubulin, disrupting microtubule assembly and arresting cells in the G2/M phase of the cell cycle.

Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
Cat. No. B12395817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin polymerization-IN-36
Molecular FormulaC18H18N2O3
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)CN2C=C3CCC4=C(C3=C2)ON=C4)OC
InChIInChI=1S/C18H18N2O3/c1-21-15-5-12(6-16(7-15)22-2)9-20-10-14-4-3-13-8-19-23-18(13)17(14)11-20/h5-8,10-11H,3-4,9H2,1-2H3
InChIKeyNVERMUKDZOJJGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubulin Polymerization-IN-36 for Cancer and Lymphoma Research: A Potent Colchicine-Site Microtubule Destabilizer


Tubulin polymerization-IN-36 (CAS 2011784-91-9) is a synthetic small-molecule inhibitor that targets tubulin polymerization with an IC50 of 2.8 μM [1]. It binds selectively to the colchicine-binding site on β-tubulin, disrupting microtubule assembly and arresting cells in the G2/M phase of the cell cycle [1]. The compound belongs to the [1,2]oxazolo[5,4-e]isoindole chemotype and demonstrates pronounced antiproliferative effects in lymphoma and other cancer cell lines at nanomolar concentrations [1].

Tubulin Polymerization-IN-36: Why Direct Substitution with Other Colchicine-Site Inhibitors Compromises Experimental Reproducibility


Although many tubulin polymerization inhibitors share the colchicine binding site, their chemotypes and substitution patterns dictate unique binding affinities, cellular selectivity, and pharmacodynamic profiles. Tubulin polymerization-IN-36 exhibits a distinct cytotoxicity fingerprint across lymphoma cell lines (IC50 values ranging from 0.02 to 0.04 μM) and achieves 88% inhibition of colchicine binding at 5 μM—metrics that differ substantially from close analogs such as IN-37 (IC50 2.3 μM, 80% inhibition) or the more potent but structurally distinct Tubulin inhibitor 36 (IC50 1.5 μM) [1][2]. These quantitative divergences preclude simple one-to-one substitution and demand compound-specific validation in assays involving lymphoma, breast cancer, or GBM models.

Tubulin Polymerization-IN-36: Quantitative Differentiation Evidence Against Closest Comparators


Tubulin Polymerization-IN-36 Exhibits Intermediate Tubulin Polymerization Inhibitory Potency Relative to IN-37 and Tubulin Inhibitor 36

Tubulin polymerization-IN-36 inhibits tubulin polymerization with an IC50 of 2.8 μM [1]. In comparison, the closely related analog Tubulin polymerization-IN-37 (CAS 2011784-92-0) shows an IC50 of 2.3 μM, while the structurally distinct colchicine-site inhibitor Tubulin inhibitor 36 (Compound 10) demonstrates an IC50 of 1.5 ± 0.1 μM [2]. This positions IN-36 as moderately potent among its immediate chemical neighbors.

Tubulin polymerization Microtubule destabilizer IC50 comparison

Tubulin Polymerization-IN-36 Achieves Superior Colchicine Displacement Compared to Analog IN-37

At a concentration of 5 μM, Tubulin polymerization-IN-36 inhibits [³H]colchicine binding to tubulin by 88% [1]. The close analog Tubulin polymerization-IN-37, under identical conditions, achieves only 80% inhibition . This 8% increase in displacement efficiency indicates a subtly stronger interaction with the colchicine pocket.

Colchicine binding site Radioligand displacement Tubulin inhibition

Tubulin Polymerization-IN-36 Demonstrates Distinct Lymphoma Cell Line Cytotoxicity Profile with Sub-50 nM IC50 Values

In a panel of lymphoma cell lines, Tubulin polymerization-IN-36 exhibited IC50 values of 0.04 μM (VL51), 0.02 μM (MINO), 0.02 μM (HBL1), and 0.03 μM (SU-DHL-10) [1]. The analog Tubulin polymerization-IN-37 displayed higher IC50 values in the same panel: 0.12 μM, 0.07 μM, 0.08 μM, and 0.07 μM, respectively . This represents a 2- to 3-fold greater potency of IN-36 in these lymphoma models.

Lymphoma Antiproliferative Cell viability

Tubulin Polymerization-IN-36 Displays Moderate Cytotoxicity Against MCF-7 Breast Cancer Cells Compared to IN-37

Against the MCF-7 breast cancer cell line, Tubulin polymerization-IN-36 shows an IC50 of 0.29 μM [1]. The analog IN-37 is slightly more potent in this cell line, with an IC50 of 0.21 μM . The 0.08 μM difference indicates a modest but reproducible differential sensitivity.

Breast cancer MCF-7 Cytotoxicity

Tubulin Polymerization-IN-36 Induces G2/M Cell Cycle Arrest at Nanomolar Concentrations, Confirming On-Target Antimitotic Activity

Treatment with 50-500 nM Tubulin polymerization-IN-36 for 24-72 hours results in pronounced G2/M phase arrest in VL51 and MINO lymphoma cells [1]. This on-target effect is a hallmark of microtubule destabilizers and is consistent with the behavior of other colchicine-site binders such as Tubulin inhibitor 36, which similarly induces mitotic arrest at 100 nM in multiple cancer cell lines [2].

Cell cycle G2/M arrest Antimitotic

Tubulin Polymerization-IN-36: Optimal Use Cases for Cancer, Lymphoma, and Microtubule Dynamics Research


Lymphoma Drug Discovery and Resistance Studies

With IC50 values as low as 0.02 μM in MINO and HBL1 lymphoma cells, Tubulin polymerization-IN-36 is ideally suited for primary screening and mechanism-of-action studies in B-cell lymphoma models [1]. Its robust G2/M arrest phenotype at 50-500 nM makes it a reliable positive control for cell cycle assays and a reference compound for developing next-generation colchicine-site inhibitors with improved lymphoma selectivity.

Structure-Activity Relationship (SAR) Profiling of [1,2]Oxazolo[5,4-e]isoindole Derivatives

The 0.5 μM difference in tubulin polymerization IC50 and the 8% difference in colchicine displacement between IN-36 and IN-37 provide a clear SAR readout for the 3,5-dimethoxybenzyl (IN-36) versus 3,4,5-trimethoxybenzyl (IN-37) substitution pattern [1]. Medicinal chemists can utilize IN-36 as a benchmark to evaluate the impact of aryl substituent modifications on target engagement and cellular potency.

Breast Cancer Cell Line Selectivity Profiling

Although less potent than IN-37 in MCF-7 cells (IC50 0.29 μM vs. 0.21 μM), Tubulin polymerization-IN-36's moderate activity offers a differentiated tool for probing differential sensitivity across breast cancer subtypes [1]. It can be used in combination with more potent inhibitors to dissect resistance mechanisms or to establish dose-response relationships in triple-negative versus ER+ models.

Microtubule Dynamics and Colchicine-Site Occupancy Assays

The 88% inhibition of [³H]colchicine binding at 5 μM positions Tubulin polymerization-IN-36 as a high-efficacy competitor for colchicine-site radioligand binding studies [1]. It can serve as a reference ligand in fluorescence polarization assays or as a tool compound for validating computational docking models of the colchicine pocket.

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